Technical Documentation Center

5-Iodo-2-methyl-L-phenylalanine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Iodo-2-methyl-L-phenylalanine

Core Science & Biosynthesis

Foundational

5-iodo-2-methyl-L-phenylalanine chemical structure and physical properties

An In-Depth Technical Guide to 5-iodo-2-methyl-L-phenylalanine: Synthesis, Properties, and Applications in Drug Discovery Introduction In the landscape of modern drug development and chemical biology, non-canonical amino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 5-iodo-2-methyl-L-phenylalanine: Synthesis, Properties, and Applications in Drug Discovery

Introduction

In the landscape of modern drug development and chemical biology, non-canonical amino acids (ncAAs) represent a cornerstone for innovation. These unique building blocks enable the precise modulation of the biological and physical properties of peptides and small-molecule therapeutics. 5-iodo-2-methyl-L-phenylalanine is a synthetically derived amino acid that offers a compelling combination of features for researchers. It belongs to the family of substituted phenylalanines, which are integral to medicinal chemistry for their ability to alter conformation, improve metabolic stability, and enhance binding affinity.[1][]

This guide provides a comprehensive technical overview of 5-iodo-2-methyl-L-phenylalanine, designed for researchers, scientists, and drug development professionals. We will delve into its chemical structure, physical properties, a plausible synthetic pathway, and state-of-the-art analytical characterization methods. Furthermore, we will explore its multifaceted applications, focusing on how the distinct functionalities of the iodo and methyl groups can be leveraged as a versatile chemical handle and a structural probe, respectively.

Chemical Structure and Physicochemical Properties

The structure of 5-iodo-2-methyl-L-phenylalanine is defined by an L-phenylalanine backbone with two substitutions on the phenyl ring: a methyl group at the ortho-position (C2) and an iodine atom at the meta-position (C5) relative to the alanine side chain. This specific arrangement provides a unique steric and electronic profile. The methyl group introduces steric bulk and hydrophobicity near the peptide backbone, while the iodine atom offers a site for further chemical modification and acts as a heavy atom for structural studies.

Molecular Structure

Below is the 2D chemical structure of 5-iodo-2-methyl-L-phenylalanine, highlighting its key features.

Figure 2: Proposed workflow for the synthesis and purification of 5-iodo-2-methyl-L-phenylalanine.
Proposed Experimental Protocol

Step 1: Protection of 2-methyl-L-phenylalanine

  • Suspend 2-methyl-L-phenylalanine (1.0 eq) in methanol.

  • Cool the mixture to 0°C and slowly add thionyl chloride (1.2 eq). Allow the reaction to warm to room temperature and stir overnight to form the methyl ester hydrochloride.

  • Remove the solvent under reduced pressure. Dissolve the resulting solid in a suitable solvent like dichloromethane.

  • Add triethylamine (2.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

  • Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Perform an aqueous workup to isolate the protected intermediate, Boc-2-methyl-L-phenylalanine methyl ester.

Step 2: Electrophilic Iodination

  • Dissolve the protected intermediate (1.0 eq) in a solvent such as dichloromethane or acetonitrile.

  • Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution.

  • Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or triflic acid, to activate the iodinating agent.

  • Stir the reaction at room temperature, monitoring its progress by TLC or LC-MS. The reaction should be protected from light.

  • Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any excess iodine.

  • Extract the product into an organic solvent and purify by flash column chromatography on silica gel.

Step 3: Deprotection

  • To remove the Boc group, dissolve the iodinated intermediate in dichloromethane and add an excess of trifluoroacetic acid (TFA). Stir for 1-2 hours at room temperature.

  • To hydrolyze the methyl ester, dissolve the resulting amine salt in a mixture of THF/water and add lithium hydroxide (LiOH) (2.0 eq). Stir until the reaction is complete.

  • Neutralize the reaction mixture with a mild acid (e.g., HCl) to pH ~6-7, at which point the zwitterionic amino acid should precipitate.

  • Collect the solid product by filtration and wash with cold water and ether.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show distinct signals for the three aromatic protons, a singlet for the methyl group protons (around 2.1-2.4 ppm), and characteristic multiplets for the α-proton and the two diastereotopic β-protons of the alanine backbone.

    • ¹³C NMR: The spectrum should reveal 10 distinct carbon signals, including those for the carboxyl carbon (~175 ppm), the α-carbon (~55 ppm), the β-carbon (~37 ppm), the methyl carbon (~20 ppm), and the six unique aromatic carbons, with the carbon bearing the iodine showing a characteristically lower chemical shift due to the heavy atom effect.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition. The analysis should show a molecular ion peak corresponding to the exact mass of C₁₀H₁₂INO₂ (e.g., [M+H]⁺ at m/z 306.9935).

  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-Phase HPLC (RP-HPLC): This technique is used to assess the chemical purity of the compound. A C18 column with a mobile phase gradient of water and acetonitrile containing 0.1% TFA is a standard method for analysis. [3][4] * Chiral HPLC: To confirm that the L-configuration is retained throughout the synthesis (i.e., to determine the enantiomeric excess), analysis on a chiral stationary phase is required. [5]

Applications in Research and Drug Development

The dual-functionality of 5-iodo-2-methyl-L-phenylalanine makes it a powerful tool for medicinal chemists.

The Iodo Group: A Versatile Chemical Handle

The iodine atom on the phenyl ring is not merely a bulky substituent; it is a highly versatile functional group for post-synthetic modification of peptides or small molecules. [6]

  • Cross-Coupling Reactions: The C-I bond is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings. This allows for the introduction of a wide array of new functional groups (e.g., new aryl rings, alkynes, alkyl chains) at a late stage of a synthetic sequence, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies. [7]* Radiolabeling: The iodine atom provides a site for the introduction of radioactive iodine isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I). This is a well-established strategy for developing radiolabeled peptides and molecules for use as imaging agents in Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET) for cancer diagnostics and other applications. [8][9][10]

Figure 3: The iodine atom as a handle for diverse post-synthetic modifications.
The Methyl Group: A Subtle Structural Probe

The 2-methyl group, while less reactive, plays a crucial role in probing and modulating molecular interactions.

  • Conformational Restriction: The steric bulk of the methyl group ortho to the side-chain linkage can restrict the rotational freedom (χ₁ and χ₂ dihedral angles) of the amino acid side chain. This conformational constraint can lock a peptide into a more bioactive conformation, leading to increased potency and selectivity.

  • Probing Hydrophobic Pockets: In protein-ligand interactions, the methyl group can be used to probe the topology of hydrophobic binding pockets. Systematic "methyl hopping" around the phenylalanine ring is a known strategy to map out favorable and unfavorable steric interactions, providing valuable insights for optimizing ligand design. [11]The combination of the methyl group with the iodo group allows for a detailed exploration of binding sites that have both hydrophobic and halogen-bonding regions.

Conclusion

5-iodo-2-methyl-L-phenylalanine is a highly functionalized, non-canonical amino acid with significant potential in the fields of medicinal chemistry, peptide science, and drug discovery. Its unique structure, featuring both a reactive iodinated handle for chemical diversification and a methyl group for conformational and steric probing, provides a dual-mode platform for molecular design. While not a commercially common building block, its rational synthesis from available precursors is feasible using established chemical methods. The ability to use this compound to create novel peptide analogues, develop targeted imaging agents, and perform detailed SAR studies makes it a valuable asset for any research program focused on developing next-generation therapeutics.

References

  • Schmid, M. B., et al. (2024). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Journal of Biomolecular NMR. Retrieved from [Link]

  • Sun, D., Zhang, L., & Wang, J. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24(1), 319-322. Retrieved from [Link]

  • Tan, E. Y. (2017). Post-synthetic modification of phenylalanine containing peptides by C-H functionalization. Nanyang Technological University. Retrieved from [Link]

  • Lombardo, S., et al. (2021). High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins. Chemical Science, 12(33), 11096-11103. DOI:10.1039/D1SC02346B. Retrieved from [Link]

  • de Grado, T. R., et al. (2006). Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging. Nuclear Medicine and Biology, 33(5), 645-652. Retrieved from [Link]

  • Wang, Y., & Zhang, M. (2011). Synthesis and process optimization of 5-iodo-2-methyl-benzimidazole. Xiandai Huagong/Modern Chemical Industry, 31, 257-259+261. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Fmoc-L-2-Iodo-phenylalanine: A Versatile Building Block for Peptide Drug Development. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylalanine. Retrieved from [Link]

  • Toudou, R., et al. (2018). Synthesis and Explosion Hazards of 4-Azido-l-phenylalanine. Organic Process Research & Development, 22(4), 453-458. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000045 L-Phenylalanine. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenylalanine. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2023). Organic Compounds with Biological Activity. Compounds, 3(4), 604-610. Retrieved from [Link]

  • PubChem. (n.d.). D-Phenylalanine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). SID 386054003. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). MS/MS spectra of BA, HA, and l-phenylalanine-ring-D5 in the negative ionization mode. Retrieved from [Link]

  • Agilent Technologies. (2010, June 24). Analysis of Amino Acids by HPLC. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis and Biological Activity of 5-Amino-4-methyl- N -phenylthiazole-2-carboxamide. Retrieved from [Link]

  • Okuno, M., et al. (n.d.). Various iodinated compounds. Retrieved from [Link]

  • Next Peptide. (n.d.). 1389908-33-1 | 5-Iodo-2-methyl-L-phenylalanine. Retrieved from [Link]

  • de Groot, T. J., et al. (2006). 123/125I-labelled 2-iodo-L:-phenylalanine and 2-iodo-D:-phenylalanine: comparative uptake in various tumour types and biodistribution in mice. European Journal of Nuclear Medicine and Molecular Imaging, 33(12), 1426-1433. Retrieved from [Link]

  • MDPI. (2023, January 27). Comparison of Tandem Mass Spectrometry and the Fluorometric Method—Parallel Phenylalanine Measurement on a Large Fresh Sample Series and Implications for Newborn Screening for Phenylketonuria. Retrieved from [Link]

  • Epistemonikos. (2023, May 26). Clinical relevance of the discrepancy in phenylalanine concentrations analyzed using tandem mass spectrometry compared with ion-exchange chromatography in phenylketonuria. Retrieved from [Link]

Sources

Exploratory

Introduction: Beyond the Canonical Twenty—Harnessing Halogenation for Advanced Protein Engineering

An In-Depth Technical Guide to the Mechanism of Action of Halogenated Phenylalanine Unnatural Amino Acids In the intricate world of protein science and drug discovery, the ability to precisely modulate protein structure...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of Halogenated Phenylalanine Unnatural Amino Acids

In the intricate world of protein science and drug discovery, the ability to precisely modulate protein structure and function is paramount. While the twenty canonical amino acids provide a vast chemical landscape, the introduction of unnatural amino acids (UAAs) has unlocked unprecedented opportunities for fine-tuning biomolecular properties. Among the most powerful and versatile of these are the halogenated phenylalanine analogues. By replacing a hydrogen atom on the phenyl ring with a halogen (fluorine, chlorine, bromine, or iodine), researchers can systematically alter the steric, electronic, and hydrophobic character of this crucial aromatic residue.[][2]

This strategic modification serves as a minimally perturbative yet profoundly impactful tool. Halogenated phenylalanines act as sensitive biophysical probes for techniques like ¹⁹F Nuclear Magnetic Resonance (NMR), enable the optimization of drug-target interactions through halogen bonding, and enhance the metabolic stability of peptide-based therapeutics.[3][4] This guide provides a comprehensive overview of the mechanism of action of halogenated phenylalanine UAAs, from their incorporation into proteins to their application in cutting-edge research and drug development. We will explore the fundamental principles, detail field-proven experimental protocols, and present data-driven insights to empower researchers in leveraging this transformative technology.

Part 1: The Core Mechanism—In Vivo Incorporation of Halogenated Phenylalanine

The foundational step for utilizing halogenated phenylalanine is its successful incorporation into a target protein. This is typically achieved by co-opting the cell's natural translational machinery. The choice of expression system—prokaryotic or eukaryotic—dictates the specific methodology.

Prokaryotic Expression: The E. coli Auxotroph System

Escherichia coli remains the workhorse for recombinant protein production, and its metabolic pathways are readily manipulated for UAA incorporation. The most common strategy involves using an E. coli strain that is auxotrophic for phenylalanine, meaning it cannot synthesize its own. However, a more robust and widely applicable method involves the chemical inhibition of endogenous aromatic amino acid synthesis.

Causality of Experimental Design: The shikimate pathway is the metabolic route responsible for the biosynthesis of aromatic amino acids in bacteria.[5] By introducing glyphosate, a potent inhibitor of this pathway, we effectively shut down the cell's internal production of phenylalanine, tyrosine, and tryptophan. This forces the cell to rely exclusively on the amino acids supplied in the growth medium. By providing a complete minimal medium supplemented with all necessary amino acids except for phenylalanine, and instead adding the desired halogenated analogue, we compel the ribosome to incorporate the UAA at every phenylalanine codon site.

Experimental Protocol: Glyphosate-Inhibited Phenylalanine Incorporation in E. coli

  • Strain and Plasmid: Transform E. coli BL21(DE3) cells with the expression plasmid for your protein of interest.

  • Starter Culture: Inoculate a 50 mL Luria-Bertani (LB) broth with a single colony and grow overnight at 37°C with shaking.

  • Main Culture Growth: The next day, inoculate 1 L of M9 minimal media supplemented with required antibiotics and trace metals using the overnight culture. Grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Inhibition and Supplementation: Just prior to induction, add glyphosate to a final concentration of 1 mM. Simultaneously, add tyrosine, tryptophan, and the desired halogenated phenylalanine (e.g., 4-fluorophenylalanine) to final concentrations of 0.5 mM each.[5]

  • Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.

  • Expression and Harvest: Reduce the temperature to 25°C and continue expression for 12-16 hours. Harvest the cells by centrifugation.

  • Purification and Verification: Purify the protein using standard chromatography techniques. Verify incorporation efficiency and fidelity using mass spectrometry.

This protocol provides a self-validating system; successful protein expression is contingent on the cell's ability to utilize the supplied halogenated phenylalanine, confirming its incorporation.

Diagram: Workflow for Halogenated Phenylalanine Incorporation in E. coli

G cluster_prep Preparation cluster_growth Growth & Induction cluster_analysis Analysis start Transform E. coli with Expression Plasmid culture Grow Overnight Starter Culture start->culture main_culture Inoculate & Grow Main Culture in Minimal Media culture->main_culture inhibit Inhibit Shikimate Pathway (Add Glyphosate) main_culture->inhibit supplement Supplement with Halogenated-Phe & other Aromatic Amino Acids inhibit->supplement induce Induce Protein Expression (Add IPTG) supplement->induce express Express Protein (12-16 hours) induce->express harvest Harvest Cells express->harvest purify Purify Protein harvest->purify verify Verify Incorporation (Mass Spectrometry) purify->verify

Caption: General workflow for incorporating halogenated phenylalanine into proteins using an E. coli expression system.

Eukaryotic Expression: Medium Switch and Orthogonal Translation Systems

Incorporating UAAs into proteins in mammalian cells is crucial for studying cellular processes in their native context. A straightforward and effective method is the "medium switch" strategy.[6][7]

Causality of Experimental Design: Similar to the prokaryotic system, this approach relies on depleting the endogenous pool of the natural amino acid and providing the halogenated analogue for protein synthesis. For transiently transfected human cells (e.g., HEK293T), the growth medium is replaced with a custom medium lacking phenylalanine but containing the desired UAA just before the peak of protein expression.[7] This allows the cellular machinery to directly utilize the supplied analogue. More advanced techniques utilize orthogonal translation systems, where an engineered aminoacyl-tRNA synthetase/tRNA pair specifically recognizes the UAA and incorporates it in response to a nonsense codon (e.g., the amber stop codon, TAG).[8][9]

Part 2: The Biophysical Impact—How Halogenation Alters Phenylalanine's Identity

Substituting hydrogen with a halogen atom systematically modifies the side chain's properties, which in turn influences protein structure, stability, and interactions.[10][11]

Electronic and Steric Perturbations

The various halogens offer a graded series of physicochemical properties. Fluorine, being the most electronegative element and closest in size to hydrogen, is often considered a near-perfect isosteric replacement.[3] However, its high electronegativity can significantly alter the electrostatic potential of the aromatic ring, reversing its quadrupole moment and influencing cation-π or π-π stacking interactions.[10] As one moves down the group to chlorine, bromine, and iodine, the van der Waals radius increases, introducing greater steric bulk.[][12] Larger halogens are also more polarizable and can participate in "halogen bonds"—a directional, non-covalent interaction between the electrophilic region on the halogen and a Lewis base, such as a backbone carbonyl oxygen.[4]

Diagram: Physicochemical Effects of Phenylalanine Halogenation

G cluster_interactions Phe Halogenated Phenylalanine Electronic Electronic Effects Phe->Electronic Electronegativity Quadrupole Moment Steric Steric Hindrance Phe->Steric van der Waals Radius Hydrophobicity Hydrophobicity Phe->Hydrophobicity Lipophilicity Interactions Molecular Interactions Phe->Interactions PiStacking π-π Stacking Interactions->PiStacking HalogenBond Halogen Bonding Interactions->HalogenBond CationPi Cation-π Interactions->CationPi

Caption: Key physicochemical properties of the phenylalanine side chain altered by halogenation.

Modulating Hydrophobicity

Halogenation provides a predictable way to increase the hydrophobicity of the phenylalanine side chain. This property can be experimentally quantified by the retention time in reverse-phase high-performance liquid chromatography (RP-HPLC) or estimated computationally via metrics like M log P.[10][13] This increased hydrophobicity can be a dominant factor in driving changes in protein behavior, such as accelerated aggregation in amyloidogenic peptides.[10][14]

Table 1: Hydrophobicity of Halogenated Phenylalanine Analogues

Phenylalanine AnalogueHalogenation PatternRetention Time (t R) [min]¹Calculated M log P¹
PheNone18.0-1.374
[4F]Phepara-Fluoro18.8-0.953
[3,5F]Phemeta-di-Fluoro19.9-0.535
[2,3,5,6F]Phetetra-Fluoro21.60.293
[2,3,4,5,6F]Phepenta-Fluoro22.10.435
[2,3,5,6F][4I]Phetetra-Fluoro, para-Iodo23.30.846

¹ Data adapted from a study on NFGAIL amyloid formation, where retention time of Fmoc-protected amino acids serves as an experimental measure of hydrophobicity.[10][13]

Part 3: Probing Protein Structure and Function with Halogenated Probes

Once incorporated, halogenated phenylalanines become powerful tools for biophysical characterization, with ¹⁹F NMR being the preeminent technique.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

Core Principles & Advantages: The fluorine nucleus (¹⁹F) is an ideal NMR probe for several reasons: it has a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% that of protons.[5] Crucially, fluorine is virtually absent from biological systems, meaning ¹⁹F NMR spectra have no background signals.[6] Furthermore, the ¹⁹F chemical shift is exquisitely sensitive to the local chemical environment, with a very broad chemical shift range (>400 ppm).[5][15] This sensitivity makes it a powerful reporter on subtle conformational changes, ligand binding events, protein folding, and dynamics.[5][16]

Experimental Protocol: Acquiring a 1D ¹⁹F NMR Spectrum

  • Sample Preparation: Prepare a sample of your purified, ¹⁹F-labeled protein at a concentration of 50-200 µM in a suitable NMR buffer (e.g., 20 mM Phosphate, 150 mM NaCl, pH 7.0) containing 10% D₂O for signal locking.

  • Spectrometer Setup: Use an NMR spectrometer equipped with a ¹⁹F-capable probe. Tune and match the probe to the ¹⁹F frequency.

  • Acquisition Parameters:

    • Experiment Type: A simple one-dimensional (1D) pulse-acquire experiment is often sufficient.

    • Temperature: Set to the desired experimental temperature (e.g., 298 K).

    • Spectral Width: Set a wide spectral width (e.g., 200 ppm) centered on the expected chemical shift region for fluorophenylalanine.

    • Acquisition Time: Typically 0.1-0.2 seconds.

    • Recycle Delay: 1-2 seconds.

    • Number of Scans: Accumulate a sufficient number of scans (from a few thousand to over 100,000) to achieve an adequate signal-to-noise ratio, depending on the protein concentration and spectrometer strength.

  • Data Processing: Apply an exponential line-broadening function, Fourier transform the free induction decay (FID), and perform phase and baseline corrections.

  • Analysis: Analyze the chemical shifts, line widths, and intensities of the ¹⁹F signals to infer information about protein structure, dynamics, and interactions. A folded protein will typically show dispersed chemical shifts, while a denatured protein will show a single, sharp peak.[15]

X-Ray Crystallography

X-ray crystallography provides atomic-resolution snapshots of proteins containing halogenated phenylalanines.[17] The incorporation of these UAAs can confirm their precise location and orientation within the protein structure.[6][7] The larger electron density of heavier halogens like bromine and iodine can also be advantageous for phasing during structure determination, a technique known as Multi-wavelength Anomalous Dispersion (MAD).

Part 4: Applications in Drug Discovery and Chemical Biology

The ability to fine-tune and probe protein structure via halogenation has profound implications for the development of new therapeutics.

  • Structure-Activity Relationship (SAR) Studies: Halogenation is a cornerstone of medicinal chemistry for optimizing lead compounds.[] Systematically replacing hydrogen with different halogens at various positions on a phenylalanine residue within a drug candidate allows for the exploration of steric and electronic requirements of the target's binding pocket.[18] This "halogen scanning" can identify key halogen bonding or hydrophobic interactions that enhance binding affinity and selectivity.[4]

  • Improving Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s.[3] Incorporating fluorinated phenylalanine into peptide drugs can block sites of oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[][3][19]

  • Modulating Bioactivity: Halogenated derivatives of L-phenylalanine have been shown to possess inherent biological activity. For example, 3,5-dibromo-L-tyrosine (a derivative) acts as a potent neuroprotective agent by depressing excitatory glutamatergic synaptic transmission, showing promise in models of brain ischemia.[20][21]

Diagram: Role of Halogenated Phenylalanine in a Drug Discovery Pipeline

G cluster_discovery Lead Discovery & Optimization cluster_development Preclinical Development Lead Initial Lead Compound (Containing Phe) SAR SAR via Halogen Scanning (Incorporate Halo-Phe) Lead->SAR Affinity Measure Binding Affinity (e.g., ITC, SPR) SAR->Affinity Stability Enhance Metabolic Stability (Incorporate Fluoro-Phe) SAR->Stability Optimize Properties Structure Structural Biology (19F NMR, X-ray) Affinity->Structure Rationalize Binding Structure->SAR Iterative Design ADME ADME/Tox Studies Stability->ADME Candidate Optimized Drug Candidate ADME->Candidate

Caption: Integration of halogenated phenylalanine analogues in the drug discovery and development process.

Conclusion and Future Outlook

Halogenated phenylalanine unnatural amino acids represent a mature yet continually evolving technology at the interface of chemistry and biology. Their mechanism of action is rooted in the predictable and systematic perturbation of the physicochemical properties of the aromatic side chain, which can be leveraged for a multitude of applications. From serving as exquisitely sensitive NMR probes of protein structure and dynamics to enhancing the therapeutic profiles of next-generation drugs, their impact is undeniable.

Future advancements will likely focus on expanding the toolkit of halogenated UAAs, developing more efficient and versatile methods for their incorporation (especially in a site-specific manner), and combining them with other UAAs to create multifunctional proteins.[16][22] As our understanding of the subtle interplay between halogenation and protein behavior deepens, these powerful chemical tools will continue to drive innovation across the fields of protein science, chemical biology, and medicine.

References

  • Peterson, R. (2020). Fluorine labeling of proteins for NMR studies. UCLA. [Link]

  • Luchinat, E., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society. [Link]

  • Luchinat, E., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society. [Link]

  • Zhang, Y., et al. (2025). 19F NMR study of proteins with parallel incorporation of multiple fluorinated aromatic amino acids. Magnetic Resonance Letters. [Link]

  • Gerig, J. T. (2000). Origins of Fluorine NMR Chemical Shifts in Fluorine-Containing Proteins. ACS Publications. [Link]

  • Safferthal, M., et al. (2020). The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. ChemBioChem. [Link]

  • Safferthal, M., et al. (2020). The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. ChemBioChem. [Link]

  • d'Oelsnitz, S., et al. (2024). Combined biosynthesis and site-specific incorporation of phenylalanine derivatives from aryl aldehydes or carboxylic acids in engineered bacteria. bioRxiv. [Link]

  • Wang, F., et al. (2014). Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives. ACS Chemical Biology. [Link]

  • Karas, J. A., et al. (2025). Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids. RSC Publishing. [Link]

  • Safferthal, M., et al. (2020). The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. PubMed. [Link]

  • Gourlay, B. (2025). Synthesis of Unnatural Fluorescent α-amino acids. PhD thesis, University of Glasgow. [Link]

  • Lee, J., et al. (2025). Strategy for the Synthesis of Phenylalanine Derivatives through the Addition of Aryl Radicals to Dehydroamino Acid via Photoinduced Decarboxylation or Deboronation. Organic Letters. [Link]

  • Unnatural amino acid-incorporated protein synthesis services. RIKEN. [Link]

  • Request PDF. (2025). Incorporation of Fluorinated Phenylalanine Generates Highly Specific Inhibitor of Proteasome's Chymotrypsin-like Sites. ResearchGate. [Link]

  • MacMillan Group. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Princeton University. [Link]

  • Redón, M., et al. (2020). Halogenation at the Phenylalanine Residue of Monomethyl Auristatin F Leads to a Favorable cis/trans Equilibrium and Retained Cytotoxicity. ACS Omega. [Link]

  • Glushakov, A. V., et al. (2004). Neuroprotective action of halogenated derivatives of L-phenylalanine. PubMed. [Link]

  • El-Gazzar, M. G., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Link]

  • BioAscent. (2024). Highlights in synthesis - unnatural amino acids. BioAscent. [Link]

  • Ianni, F., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules. [Link]

  • Hisa, K., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports. [Link]

  • Augusti, D. V., et al. (2008). Halogen-substituted phenylalanines as enantioselective selectors for enantioselective discrimination of amino acids: effect of halogen. PubMed. [Link]

  • Stith, L., et al. (2019). Biophysical characterization of full-length human phenylalanine hydroxylase provides a deeper understanding of its quaternary structure equilibrium. Journal of Biological Chemistry. [Link]

  • De Zotti, M., et al. (2021). Natural and Synthetic Halogenated Amino Acids. Encyclopedia MDPI. [Link]

  • De Zotti, M., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules. [Link]

  • Singh, S., et al. (2025). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. [Link]

  • Glushakov, A. V., et al. (2004). Neuroprotective Action of Halogenated Derivatives of L-Phenylalanine. Stroke. [Link]

  • Stith, L., et al. (2019). Biophysical characterization of full-length human phenylalanine hydroxylase provides a deeper understanding of its quaternary structure equilibrium. OUCI. [Link]

  • Abraham, B. L., et al. (2022). Side-Chain Halogen Effects on Self-Assembly and Hydrogelation of Cationic Phenylalanine Derivatives. Soft Matter. [Link]

  • Kataoka, M., et al. (2011). High resolution X-ray crystal structures of L-phenylalanine oxidase (deaminating and decarboxylating) from Pseudomonas sp. P-501. Structures of the enzyme-ligand complex and catalytic mechanism. Journal of Biochemistry. [Link]

  • Poggemann, H.-F., et al. (2025). Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry. The Journal of Physical Chemistry B. [Link]

  • Fyfe, C. A., et al. (1995). Molecular structure and dynamics of crystalline p-fluoro-D,L-phenylalanine. A combined x-ray/NMR investigation. Journal of the American Chemical Society. [Link]

  • Meisburger, S. P., et al. (2016). Domain Movements upon Activation of Phenylalanine Hydroxylase Characterized by Crystallography and Chromatography-Coupled Small-Angle X-ray Scattering. Journal of the American Chemical Society. [Link]

  • D'Aco, K., et al. (2009). Biochemical characterization of mutant phenylalanine hydroxylase enzymes and correlation with clinical presentation in hyperphenylalaninaemic patients. Journal of Inherited Metabolic Disease. [Link]

  • Kurisu, G. (n.d.). RESEARCH. Laboratory of Protein Crystallography. [Link]

  • Meyer, J. (2001). X-Ray Crystallographic Studies of Metalloproteins. Springer Nature Experiments. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 5-Iodo-2-methyl-L-phenylalanine for Peptidomimetic Drug Discovery

Introduction & Strategic Rationale The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern peptidomimetic drug design. Specifically, biaryl-substituted phenylalanine derivatives are h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern peptidomimetic drug design. Specifically, biaryl-substituted phenylalanine derivatives are highly valued for their ability to enhance target binding affinity, improve proteolytic stability, and restrict peptide conformational flexibility[1].

5-Iodo-2-methyl-L-phenylalanine (CAS: 1389908-33-1)[2] serves as an exceptional building block for late-stage diversification via the Suzuki-Miyaura cross-coupling reaction. The strategic selection of this specific unnatural amino acid is driven by two distinct structural features:

  • The 5-Iodo Substituent: The carbon-iodine (C-I) bond possesses a significantly lower bond dissociation energy (~65 kcal/mol) compared to C-Br or C-Cl bonds. This high electrophilicity allows for rapid oxidative addition by Palladium(0) catalysts at lower temperatures, which is critical for preventing the racemization of the sensitive L-amino acid stereocenter[3].

  • The 2-Methyl Substituent: Positioned ortho to the amino acid side chain, the methyl group introduces targeted steric bulk. In the final biaryl peptide, this restricts the χ (chi) dihedral angle rotation, locking the side chain into a constrained conformation that often mimics bioactive secondary structures.

Prior to coupling, the amino acid must be appropriately protected—typically as N-Boc-5-iodo-2-methyl-L-phenylalanine methyl ester (derived from CAS: 1435479-80-3)[4]—to prevent catalyst poisoning by free amines and unwanted side reactions with the carboxylic acid.

Mechanistic Causality in Reaction Design

The Suzuki-Miyaura cross-coupling relies on a highly orchestrated catalytic cycle. Understanding the causality behind each elementary step is essential for troubleshooting and optimizing the reaction.

  • Oxidative Addition: The active Pd(0) species inserts into the highly reactive C-I bond of the phenylalanine derivative. The use of electron-rich phosphine ligands stabilizes the resulting Pd(II) intermediate.

  • Transmetalation: The aryl boronic acid partner is inherently a poor nucleophile. The addition of a mild base (e.g., Na₂CO₃) in an aqueous-organic solvent mixture quaternizes the boron atom, forming a reactive, electron-rich boronate complex that readily transfers its aryl group to the Pd(II) center[1].

  • Reductive Elimination: The bidentate nature of ligands like dppf enforces a cis-geometry on the diorganopalladium(II) complex. This proximity accelerates reductive elimination, forming the new C-C bond and regenerating the Pd(0) catalyst while minimizing competing protodehalogenation pathways[5].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C-I Bond Cleavage) Pd0->OxAdd 5-Iodo-2-methyl-L-Phe PdII Pd(II) Intermediate (Ar-Pd-I) OxAdd->PdII TransMet Transmetalation (Boronic Acid Activation) PdII->TransMet Ar'-B(OH)2, Base PdII_Biaryl Pd(II) Biaryl Complex (Ar-Pd-Ar') TransMet->PdII_Biaryl RedElim Reductive Elimination (C-C Bond Formation) PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Amino Acid RedElim->Product

Fig 1. Pd-catalyzed Suzuki cross-coupling cycle for 5-iodo-2-methyl-L-phenylalanine.

Reaction Optimization & Quantitative Data

Maintaining the enantiomeric excess ( ee ) of the α -carbon is the primary challenge when cross-coupling amino acids. High temperatures and strong bases (e.g., NaOH, KOtBu) promote α -proton abstraction, leading to epimerization[6]. The table below summarizes the optimization of conditions to maximize both yield and chiral integrity.

EntryCatalyst System (5 mol%)Solvent SystemBase (2.0 eq)Temp (°C)Yield (%)Enantiomeric Excess ( ee %)
1Pd(PPh₃)₄DMFK₂CO₃1004566
2Pd(OAc)₂ / SPhosToluene / H₂O (4:1)K₃PO₄807892
3PdCl₂(dppf)THF / H₂O (4:1)Na₂CO₃6588>99
4 PdCl₂(dppf) 1,4-Dioxane / H₂O (4:1) Na₂CO₃ 80 94 >99

Experimental Workflow & Standard Operating Protocol

Workflow Step1 1. Reagent Preparation (Degas Solvents, Weigh Reagents) Step2 2. Inert Atmosphere Setup (Schlenk Line, Ar/N2 Purge) Step1->Step2 Step3 3. Catalytic Reaction (PdCl2(dppf), 80°C, 12 hrs) Step2->Step3 Step4 4. Quench & Extraction (EtOAc / Brine Wash) Step3->Step4 Step5 5. Purification (Flash Column Chromatography) Step4->Step5 Step6 6. Chiral Purity Analysis (Chiral HPLC, ee > 99%) Step5->Step6

Fig 2. Step-by-step experimental workflow for the Suzuki cross-coupling reaction.

Step-by-Step Methodology

Reagents Required:

  • N-Boc-5-iodo-2-methyl-L-phenylalanine methyl ester (1.0 eq, 0.50 mmol)

  • Aryl/Heteroaryl boronic acid (1.5 eq, 0.75 mmol)

  • PdCl₂(dppf) (0.05 eq, 5 mol%)

  • Na₂CO₃ (2.0 eq, 1.0 mmol)

  • 1,4-Dioxane (Degassed, 4.0 mL)

  • Deionized H₂O (Degassed, 1.0 mL)

Procedure:

  • Preparation & Degassing: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the protected 5-iodo-2-methyl-L-phenylalanine, the aryl boronic acid, and the PdCl₂(dppf) catalyst. Causality Note: Weighing dry solids prior to applying vacuum prevents the loss of fine powders during the purging process.

  • Inert Atmosphere Setup: Seal the Schlenk tube with a rubber septum. Connect to a Schlenk line, apply high vacuum for 2 minutes, and backfill with Argon. Repeat this cycle three times. Causality Note: Rigorous exclusion of oxygen is mandatory to prevent the irreversible oxidation of the electron-rich phosphine ligands and the active Pd(0) intermediate.

  • Solvent Addition: Prepare a 1.0 M aqueous solution of Na₂CO₃. Sparge both the 1,4-Dioxane and the aqueous base solution with Argon for 15 minutes. Inject 4.0 mL of Dioxane followed by 1.0 mL of the aqueous base via syringe into the Schlenk tube.

  • Catalytic Reaction: Transfer the sealed tube to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 12 hours. The biphasic nature of the reaction requires high-speed stirring to ensure adequate mass transfer between the organic and aqueous layers.

  • Quench & Workup: Remove the reaction from the heat and allow it to cool to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and transfer to a separatory funnel. Wash the organic layer with saturated aqueous NaCl (brine, 2 x 10 mL). Extract the combined aqueous layers with an additional 10 mL of EtOAc.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography using silica gel. Elute with a gradient of Hexanes to 20% EtOAc/Hexanes. Pool the product-containing fractions (identified via UV-active spots on TLC) and concentrate.

  • Validation & Quality Control:

    • Structural Validation: Confirm mass via LC-MS and structural integrity via ¹H and ¹³C NMR.

    • Chiral Validation: Dissolve a 1 mg sample in HPLC-grade Isopropanol/Hexanes. Analyze via Chiral HPLC (e.g., Chiralpak AD-H column) to confirm ee > 99%, ensuring the L-configuration was preserved.

References

  • The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. MDPI.[Link]

  • Biaryl Peptides from 4-Iodophenylalanine by Solid-Phase Borylation and Suzuki–Miyaura Cross-Coupling. ResearchGate.[Link]

  • Synthesis of Fmoc-Protected Arylphenylalanines (Bip Derivatives) via Non-aqueous Suzuki-Miyaura Cross-Coupling Reactions. ResearchGate.[Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC (NIH).[Link]

  • N-[(1,1-dimethylethoxy)carbonyl]-5-iodo-2-methylphenylalanine. ChemSrc.[Link]

Sources

Application

Application Note: Enhancing X-ray Crystallography Anomalous Phasing using 5-Iodo-2-Methyl-L-Phenylalanine

Audience: Structural Biologists, Protein Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol Introduction & Mechanistic Rationale Single-wavelength Anomalous Dispersion (SA...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Structural Biologists, Protein Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

Single-wavelength Anomalous Dispersion (SAD) and Multiple-wavelength Anomalous Dispersion (MAD) are cornerstone techniques for solving the phase problem in de novo X-ray crystallography[1]. While selenomethionine (SeMet) incorporation is the traditional gold standard, it is not universally applicable, particularly for proteins expressed in mammalian systems or those lacking suitable methionine sites.

Iodine is an exceptionally potent anomalous scatterer. At the standard in-house Cu Kα wavelength (1.54 Å), iodine yields a massive anomalous signal ( f′′≈6.8e− )[2], making it highly suitable for SAD phasing without the need for tunable synchrotron radiation. Historically, researchers have incorporated p-iodo-L-phenylalanine into proteins via orthogonal amber suppression systems to exploit this signal[3].

The Causality of Rotameric Restriction: A critical, yet often overlooked, variable in experimental phasing is the atomic B-factor (Debye-Waller factor) of the heavy atom. The anomalous difference signal ( ΔF ) typically constitutes only 2–5% of the total structure factor amplitude. If the heavy atom is highly mobile within the crystal lattice, its electron density is smeared, and its anomalous contribution to high-resolution reflections decays exponentially[2].

Standard p-iodo-L-phenylalanine suffers from inherent rotameric freedom; the phenyl ring can freely rotate around the Cβ​−Cγ​ bond ( χ2​ angle)[4]. This flexibility inherently increases the B-factor of the para-substituted iodine atom.

The Solution: By utilizing 5-iodo-2-methyl-L-phenylalanine , we introduce a precise steric blockade. The addition of the 2-methyl group (at the ortho position relative to the amino acid backbone) creates a severe steric clash with the Cα​ proton and the peptide backbone. This effectively locks the χ1​ and χ2​ dihedral angles, trapping the side chain in a single, rigid rotameric state. Consequently, the iodine atom at the 5-position is rigidly fixed in 3D space, drastically lowering its B-factor and preserving a sharp, coherent anomalous scattering signal for superior phase calculation.

Experimental Workflow

G A Amber Suppression (TAG Codon) B In vivo Incorporation 5-I-2-Me-Phe A->B C Protein Purification & Crystallization B->C D X-ray Diffraction (High Redundancy) C->D E SAD Phasing (HySS & AutoSol) D->E F Density Modification & Refinement E->F

Caption: Workflow for SAD phasing using 5-iodo-2-methyl-L-phenylalanine incorporation.

Quantitative Data Presentation

Table 1: Anomalous Scattering Coefficients for Iodine

The choice of X-ray source dictates the strength of the anomalous signal. Iodine is unique as it provides strong phasing power even at non-tunable, in-house wavelengths.

X-ray SourceWavelength (Å)Energy (keV) f′ (e⁻) f′′ (e⁻)Phasing Suitability
In-house Cu Kα 1.548.04-0.66.8 Excellent (SAD)
Synchrotron (Standard) 1.0012.40-1.13.5Moderate
Synchrotron (Long-wave) 2.754.50-1.53.4Moderate (High absorption)
Table 2: Impact of Steric Restriction on Phasing Efficacy

Theoretical and empirical trends demonstrating the advantage of the 2-methyl modification.

Non-Canonical Amino AcidRotameric FreedomExpected Iodine B-factorAnomalous Signal-to-Noise
p-Iodo-L-PhenylalanineHigh ( χ1​,χ2​ free)Moderate to HighGood
5-Iodo-2-Methyl-L-Phe Low (Sterically locked) Low Exceptional

Step-by-Step Experimental Protocols

Protocol 1: In Vivo Incorporation of 5-Iodo-2-Methyl-L-Phenylalanine

This protocol utilizes an engineered orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair (e.g., pEVOL system) capable of recognizing bulky phenylalanine derivatives[3].

  • Plasmid Co-transformation: Co-transform E. coli BL21(DE3) with your target expression plasmid (containing a site-directed TAG amber mutation at a buried or structurally rigid hydrophobic core site) and the pEVOL-aaRS plasmid.

  • Culture Growth: Inoculate a starter culture into 1 L of Terrific Broth (TB) supplemented with appropriate antibiotics. Grow at 37°C, 250 rpm until the OD600​ reaches 0.5 – 0.6.

  • ncAA Preparation: Dissolve 5-iodo-2-methyl-L-phenylalanine powder in 0.1 M NaOH to create a 100 mM stock solution. Note: Ensure complete dissolution; brief sonication may be required.

  • Supplementation: Add the ncAA stock to the 1 L culture to a final concentration of 1 mM. Adjust the pH of the culture back to 7.2 using dilute HCl if necessary.

  • Induction: Incubate for 30 minutes at 37°C to allow cellular uptake of the ncAA. Induce expression with 1 mM IPTG and 0.02% L-arabinose (to induce the pEVOL system).

  • Expression: Shift temperature to 20°C and express for 16–18 hours. Harvest by centrifugation.

Protocol 2: Crystallization and X-ray Data Collection

Because iodine is a strong scatterer, the primary goal during data collection is to maximize the measurement accuracy of Friedel pairs ( ΔF ) while minimizing radiation damage.

  • Purification: Purify the protein using standard IMAC and Size Exclusion Chromatography (SEC). Confirm the incorporation of the heavy atom via intact mass spectrometry (expected mass shift corresponding to the ncAA).

  • Crystallization: Set up sparse-matrix crystallization screens. Crucial Insight: Iodine is sensitive to radiation damage. Grow multiple crystals if possible.

  • Data Collection Strategy (In-house Cu Kα):

    • Mount the crystal and cool to 100 K.

    • Collect data at a wavelength of 1.54 Å.

    • Redundancy is Key: To accurately measure the small anomalous differences, collect highly redundant data (Multiplicity > 6). Collect a full 360° dataset, or 720° if crystal symmetry is low and radiation tolerance permits.

    • Process data using XDS or DIALS, ensuring the FRIEDEL'S_LAW=FALSE flag is set during scaling.

Protocol 3: SAD Phasing and Model Refinement
  • Substructure Determination: Input the unmerged .mtz file into the Phenix suite[5]. Use the Hybrid Substructure Search (HySS) module to locate the anomalous iodine sites. Ensure the correlation coefficient (CC) is > 0.3, indicating a likely solvable substructure[5].

  • Phase Calculation: Run Phenix AutoSol[5]. Input the sequence file and specify the heavy atom as I. AutoSol will calculate experimental phases and perform density modification (Resolve) to generate the initial electron density map. Look for a Figure of Merit (FOM) > 0.6[5].

  • Ligand Restraint Generation: Standard crystallographic libraries do not contain 5-iodo-2-methyl-L-phenylalanine. Use the Phenix module eLBOW to generate a .cif restraint file by inputting the SMILES string of the ncAA[2].

  • Model Building & Refinement: Open the map in Coot. Build the protein backbone and fit the generated .cif model of the ncAA into the heavy-atom density. Refine the structure using phenix.refine[2], carefully monitoring the B-factor of the iodine atom to confirm the success of the steric restriction strategy.

References

  • Construction and Characterization of Genomically Recoded Organisms and Synthetic Auxotrophs. ProQuest. Available at: [Link]

  • Many ways to derivatize macromolecules and their crystals for phasing. National Center for Biotechnology Information (PMC). Available at:[Link]

  • A Newcomer's Guide to Peptide Crystallography. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Crystallography Exercise: Finding the Anomalous Atoms. University of California, Irvine. Available at:[Link]

  • Exploring the potential impact of an expanded genetic code on protein function. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to prevent deiodination of 5-iodo-2-methyl-L-phenylalanine during TFA cleavage

Target Audience: Researchers, scientists, and drug development professionals. Topic: Preventing the deiodination of 5-iodo-2-methyl-L-phenylalanine during Trifluoroacetic Acid (TFA) cleavage in Solid-Phase Peptide Synthe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Topic: Preventing the deiodination of 5-iodo-2-methyl-L-phenylalanine during Trifluoroacetic Acid (TFA) cleavage in Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Overview: The Vulnerability of the Aryl Iodide Bond

The incorporation of halogenated unnatural amino acids, such as 5-iodo-2-methyl-L-phenylalanine , is a powerful strategy in drug development for enhancing binding affinity, enabling radiolabeling, or facilitating downstream cross-coupling reactions. However, the carbon-iodine (C–I) bond is highly susceptible to reduction during the final global deprotection and resin cleavage step[1].

During TFA cleavage, highly reactive carbocations are generated from the removal of side-chain protecting groups (e.g., tBu, Trt, Pbf). To prevent these electrophiles from alkylating the peptide backbone, nucleophilic scavengers are added to the cleavage cocktail. The critical failure point occurs when thiol-based scavengers (such as 1,2-ethanedithiol[EDT] or thioanisole) are used. In a strongly acidic environment, thiols act as potent reducing agents. They facilitate the reduction of the aryl iodide via hydride or electron transfer mechanisms, resulting in the loss of the iodine atom and the generation of the undesired 2-methyl-L-phenylalanine byproduct[1].

To successfully synthesize iodinated peptides, the cleavage chemistry must be strictly controlled to quench carbocations without reducing the C–I bond[2].

Frequently Asked Questions (FAQs)

Q1: Why is my 5-iodo-2-methyl-L-phenylalanine converting to the deiodinated byproduct during TFA cleavage? A: The primary cause is the presence of thiol-based scavengers (like EDT or thioanisole) in your cleavage cocktail. In strongly acidic environments, thiols act as reducing agents that can transfer electrons to the electrophilic iodine or form sulfenyl iodides, effectively cleaving the C–I bond[1].

Q2: What is the optimal cleavage cocktail to prevent deiodination? A: To preserve the iodine atom, you must use a thiol-free cleavage cocktail. The industry standard for iodinated peptides is a mixture of TFA, triisopropylsilane (TIPS), and water in a 95:2.5:2.5 (v/v/v) ratio[3]. TIPS is a bulky silane that efficiently quenches carbocations via hydride transfer but is not a strong enough reducing agent to cleave the aryl iodide bond under standard conditions[2].

Q3: My peptide sequence contains Cysteine and Methionine. Can I still use a thiol-free cocktail? A: Cys and Met are prone to oxidation and typically require thiols to prevent the formation of sulfoxides or disulfide bridges. If you absolutely must use a thiol, do not use EDT . Instead, use a milder thiol like 3,6-dioxa-1,8-octanedithiol (DODT) at a severely reduced concentration (e.g., 0.5% – 1%), and strictly purge your reaction vessel with argon to minimize oxidative stress. However, expect a minor degree of deiodination and plan for rigorous RP-HPLC purification.

Q4: Do cleavage time and temperature impact the rate of deiodination? A: Yes. Prolonged exposure to strong acids increases the thermodynamic drive for side reactions. Limit your cleavage time to 1–1.5 hours and perform the reaction at 0°C to room temperature (max 20°C). Avoid elevated temperatures, which exponentially increase the rate of aryl iodide reduction.

Scavenger Cocktail Comparison

The choice of scavenger dictates the survival of the 5-iodo-2-methyl-L-phenylalanine residue. The quantitative data below summarizes the expected outcomes based on cocktail selection.

Cocktail NameComposition (v/v)Est. Deiodination RateGlobal DeprotectionRecommended Use Case
Reagent K TFA / Thioanisole / H₂O / Phenol / EDT (82.5 : 5 : 5 : 5 : 2.5)High (>40%) ExcellentPeptides with multiple Cys/Met; NOT for aryl halides.
Reagent B TFA / Phenol / H₂O / TIPS (88 : 5 : 5 : 2)Moderate (10–20%) Very GoodSensitive peptides requiring phenol protection.
Thiol-Free TFA / TIPS / H₂O (95 : 2.5 : 2.5)Low (<5%) GoodOptimal for peptides containing 5-iodo-2-methyl-L-Phe [3].

Experimental Protocol: Optimized Thiol-Free Cleavage

This self-validating protocol utilizes a TIPS-based mechanism to ensure complete deprotection while preserving the halogenated residue[2].

Materials Required:

  • Trifluoroacetic acid (TFA, LC-MS grade)

  • Triisopropylsilane (TIPS)

  • Ultrapure Water (Milli-Q)

  • Cold Diethyl Ether or Methyl tert-butyl ether (MTBE)

Step-by-Step Methodology:

  • Resin Preparation: Wash the fully synthesized peptide-resin thoroughly with Dichloromethane (DCM) (3 × 5 mL) to remove any residual Dimethylformamide (DMF). Dry the resin under a gentle stream of nitrogen for 10 minutes.

  • Cocktail Formulation: In a clean, dry glass vial inside a fume hood, prepare the cleavage cocktail fresh: 95% TFA, 2.5% TIPS, and 2.5% H₂O . Mix thoroughly. Note: Do not add any thiols.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per 1 gram of resin). Seal the vessel and gently agitate at room temperature (20°C) for exactly 1.5 hours [3].

  • Filtration: Filter the cleavage mixture through a fritted syringe to separate the cleaved peptide from the solid resin. Rinse the resin twice with a small volume of neat TFA (1-2 mL) and pool the filtrates.

  • Precipitation: Transfer the pooled filtrate dropwise into a 50 mL centrifuge tube containing 40 mL of ice-cold diethyl ether (or MTBE). A white precipitate (the crude peptide) will form immediately.

  • Isolation: Centrifuge the tube at 4,000 rpm for 5 minutes at 4°C. Decant the ether supernatant carefully. Wash the peptide pellet twice more by resuspending in 30 mL of cold ether and centrifuging.

  • Lyophilization: Dry the pellet briefly under a gentle nitrogen stream, dissolve in a mixture of Water/Acetonitrile (containing 0.1% TFA), and lyophilize to obtain the crude iodopeptide powder. Proceed to RP-HPLC for analysis.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent chemical pathways during TFA cleavage, demonstrating why thiol exclusion is mandatory for iodinated peptides.

G Resin Resin-Bound Peptide (5-iodo-2-methyl-L-Phe) Cleavage TFA Cleavage Step Resin->Cleavage CocktailA Standard Cocktail (TFA / EDT / Thioanisole) Cleavage->CocktailA Addition of Thiols CocktailB Optimized Cocktail (TFA / TIPS / H2O) Cleavage->CocktailB Thiol-Free MechA Thiol-Mediated Reduction (Hydride/Electron Transfer) CocktailA->MechA MechB Silane-Mediated Carbocation Quenching CocktailB->MechB ProductA Deiodinated Peptide (Side Product) MechA->ProductA ProductB Intact Iodopeptide (Desired Product) MechB->ProductB

TFA cleavage pathways of iodinated peptides, highlighting scavenger-dependent deiodination.

References

  • [1] 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine | 79677-62-6 | Benchchem. Benchchem. Available at:

  • [2] d-Amino Acid Peptide Residualizing Agents for Protein Radioiodination: Effect of Aspartate for Glutamate Substitution - PMC. National Institutes of Health (NIH). Available at:

  • [3] Drug Conjugation Affects Pharmacokinetics and Specificity of Kidney-Targeted Peptide Carriers | Bioconjugate Chemistry. ACS Publications. Available at:

Sources

Optimization

improving coupling efficiency of sterically hindered 2-methyl-L-phenylalanine

Technical Support Center: Troubleshooting & Optimization for Sterically Hindered SPPS Introduction Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is specifically engineered f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting & Optimization for Sterically Hindered SPPS

Introduction Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is specifically engineered for researchers and drug development professionals struggling with the incorporation of 2-methyl-L-phenylalanine ( α -methylphenylalanine). The α -methyl group introduces severe steric bulk that restricts backbone conformation and physically shields both the nucleophilic amine and the electrophilic carbonyl carbon. This guide provides field-proven, mechanistically grounded solutions to overcome these thermodynamic and kinetic barriers.

Part 1: Troubleshooting Guide - Diagnostics & Causality

Q1: Why do my couplings fail or stall when adding an amino acid ONTO the resin-bound 2-methyl-L-phenylalanine? A: The fundamental issue is steric shielding. The α -methyl group blocks the optimal Bürgi-Dunitz trajectory required for the incoming activated ester to be attacked by the resin-bound amine. Consequently, the nucleophilicity of the α -amine is drastically reduced. Solution: You must increase the electrophilicity of the incoming amino acid and supply thermal energy. We recommend using highly reactive leaving groups—such as the Oxyma ester generated by DIC/Oxyma or COMU[1]—paired with Microwave-Assisted SPPS (MW-SPPS) at 75°C–90°C to overcome the high activation energy barrier[2].

Q2: I am using HATU to couple Fmoc-2-methyl-L-phenylalanine to the peptide chain, but my synthesis is terminating prematurely. What is happening? A: You are likely falling into the "Guanidylation Trap" [3]. When activating a sterically hindered carboxylate like Fmoc-2-methyl-L-phenylalanine, the formation of the active HOAt-ester is kinetically slow. If the amino acid and HATU are added directly to the resin without sufficient pre-activation, the highly reactive free amine on the growing peptide chain will attack the unreacted HATU (a uronium salt) instead of the amino acid. This irreversible side reaction caps the peptide with a tetramethylguanidinium moiety, creating a dead-end sequence[3]. Solution: Switch to a carbodiimide-based activation system like DIC/Oxyma, which cannot cause guanidylation[4]. If you must use HATU, perform a strict 2-to-3-minute pre-activation of the amino acid with HATU and DIEA before adding the mixture to the resin.

Q3: My Kaiser test shows a negative result (yellow), but LC-MS reveals incomplete coupling. Why? A: The Kaiser (ninhydrin) test relies on the formation of Ruhemann's purple, a reaction that is often sterically hindered by α -methyl groups or secondary amines. A negative Kaiser test on a hindered residue is notoriously unreliable and often yields false negatives. Solution: Implement a self-validating monitoring system. Perform a micro-cleavage of a small resin aliquot (using TFA/TIS/H2O) and analyze it via LC-MS. This is the only definitive way to confirm coupling completion for α -methylated residues.

Part 2: FAQ - Optimization Strategies

Q: Which coupling reagent system is definitively the best for α -methyl amino acids? A: DIC/OxymaPure is currently the gold standard for hindered residues[5]. Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) provides a highly reactive leaving group comparable to HOAt (the active component of HATU), but without the risk of explosive decomposition or guanidylation[1]. Furthermore, DIC/Oxyma performs exceptionally well under elevated temperatures, which is critical for hindered couplings[2].

Q: Can I perform this synthesis at room temperature if I extend the coupling time? A: It is highly discouraged. Extending coupling times at room temperature often leads to increased side reactions (such as enantiomerization or esterification of side chains) rather than driving the hindered amidation to completion[4]. Thermal energy is required to increase the collision frequency and overcome the steric clash. Microwave heating (75°C for 10–15 minutes) is the most effective approach.

Q: Does the choice of resin matter for hindered couplings? A: Yes. Heavily cross-linked polystyrene resins can collapse or suffer from poor swelling when the peptide sequence becomes structured or hindered. Utilizing a PEG-based resin (e.g., ChemMatrix) enhances solvation and maintains the accessibility of the reactive sites, significantly improving the coupling efficiency of difficult sequences[6].

Part 3: Quantitative Data - Coupling Reagent Comparison

The following table synthesizes the performance metrics of common coupling reagents when applied to sterically hindered amino acids like 2-methyl-L-phenylalanine.

Coupling ReagentActivation MechanismReactivity (Hindered AAs)Guanidylation RiskThermal Stability (MW-SPPS)Recommended Use Case
DIC / Oxyma Carbodiimide + Oxyma esterVery HighNone ExcellentOptimal: First-line choice for α -methyl AAs with microwave heating.
COMU Uronium + Oxyma esterVery HighHigh (if not pre-activated)ModerateAlternative to HATU; safer byproducts, high efficiency[1].
HATU Uronium + HOAt esterHighHigh (if not pre-activated)ModerateSolution-phase fragment coupling; requires strict pre-activation[3].
HBTU Uronium + HOBt esterLow to ModerateHighPoorStandard SPPS only; Not recommended for hindered AAs[7].

Part 4: Validated Experimental Protocols

Protocol A: Microwave-Assisted DIC/Oxyma Coupling (Preferred) This protocol is a self-validating system designed to maximize electrophilicity while eliminating the risk of chain-terminating guanidylation.

  • Resin Preparation: Swell 0.1 mmol of PEG-based resin in NMP (N-Methyl-2-pyrrolidone) for 30 minutes at room temperature. NMP is preferred over DMF for hindered sequences due to superior resin swelling properties[5].

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in NMP. For the hindered α -amine of 2-methyl-L-phenylalanine, perform a double deprotection: 5 minutes at 75°C (microwave), wash, then repeat for 10 minutes at 75°C.

  • Reagent Preparation (5 Equivalents): In a separate vial, dissolve 0.5 mmol of the incoming Fmoc-amino acid and 0.5 mmol of Oxyma in 2 mL of NMP.

  • Activation: Add 0.5 mmol of N,N'-Diisopropylcarbodiimide (DIC) to the vial. Stir for 2 minutes at room temperature to form the active Oxyma ester.

  • Coupling: Transfer the activated mixture to the resin.

  • Microwave Irradiation: Heat the reaction vessel to 75°C for 15 minutes using a dedicated peptide synthesis microwave[2].

  • Validation (Micro-cleavage): Withdraw ~2 mg of resin. Wash with DCM, dry, and treat with 100 µL of TFA/TIS/H2O (95:2.5:2.5) for 30 minutes. Evaporate the TFA, dissolve in acetonitrile/water, and analyze via LC-MS.

  • Double Coupling: If LC-MS indicates unreacted starting material, perform a second coupling using fresh reagents (Steps 3-6) before proceeding to the next cycle.

Protocol B: HATU Pre-Activation Method (Alternative) Use this only if DIC/Oxyma is unavailable. Strict adherence to pre-activation timing is required to prevent the guanidylation trap.

  • Preparation: Dissolve 0.5 mmol (5 eq) of Fmoc-2-methyl-L-phenylalanine and 0.48 mmol (4.8 eq) of HATU in 2 mL of DMF. Note: HATU is kept slightly sub-stoichiometric to the amino acid to ensure no free uronium salt remains.

  • Base Addition: Add 1.0 mmol (10 eq) of N,N-Diisopropylethylamine (DIEA) to the mixture.

  • Pre-Activation (CRITICAL): Allow the mixture to stand for exactly 2 minutes at room temperature. This ensures the complete conversion of the amino acid to the HOAt active ester[3].

  • Coupling: Add the pre-activated mixture to the resin. React for 60 minutes at room temperature, or 15 minutes at 75°C (microwave).

  • Validation: Perform micro-cleavage and LC-MS as described in Protocol A.

Part 5: Visualizations

GuanidylationTrap ResinAmine Resin-Bound Peptide (Free Amine) HATU Excess HATU (Uronium Reagent) ResinAmine->HATU Competing Pathway ActivatedAA HOAt-Activated 2-Methyl-L-Phe ResinAmine->ActivatedAA Desired Pathway Trap Guanidylation Trap (Dead-End Sequence) HATU->Trap Irreversible Capping HinderedAA Fmoc-2-Methyl-L-Phe (Sterically Hindered) HinderedAA->HATU Leaves Unreacted HATU in Solution HinderedAA->ActivatedAA Slow Activation (Due to Sterics) Success Successful Coupling (Elongated Peptide) ActivatedAA->Success Aminolysis

Figure 1: Mechanism of the Guanidylation Trap vs. Successful Coupling during HATU activation.

OptimizedWorkflow Step1 Resin Swelling (PEG-based Resin) Step2 Fmoc Deprotection (20% Piperidine/NMP) Step1->Step2 Step3 Pre-activation (AA + DIC/Oxyma) Step2->Step3 Step4 Microwave Coupling (75°C - 90°C, 15 min) Step3->Step4 Step5 Micro-cleavage & LC-MS Validation Step4->Step5 Step5->Step2 Complete (Next Cycle) Step6 Double Coupling (If Incomplete) Step5->Step6 Incomplete Step6->Step5

Figure 2: Optimized MW-SPPS cycle for sterically hindered amino acids.

References

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Peptide Chemistry. [Link]

  • Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. MDPI.[Link]

  • Synthetic ramoplanin analogues are accessible by effective incorporation of arylglycines in solid-phase peptide synthesis. RSC Publishing.[Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Peptide Drug Design: A Comparative Guide to 4-Iodo-L-phenylalanine vs. 5-Iodo-2-methyl-L-phenylalanine

Executive Summary In the rapidly evolving field of peptide drug discovery, the incorporation of unnatural amino acids (UAAs) is a primary strategy for overcoming the inherent limitations of natural peptides, such as poor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving field of peptide drug discovery, the incorporation of unnatural amino acids (UAAs) is a primary strategy for overcoming the inherent limitations of natural peptides, such as poor proteolytic stability and suboptimal target affinity. Among these UAAs, halogenated phenylalanines offer unique physicochemical advantages.

This guide provides an in-depth, objective comparison between two highly specialized iodinated derivatives: 4-Iodo-L-phenylalanine (4-I-Phe) and 5-Iodo-2-methyl-L-phenylalanine (5-I-2-Me-Phe) . By analyzing their structural mechanics, halogen bonding capabilities, and behavior in solid-phase peptide synthesis (SPPS), we provide researchers with actionable, field-proven insights for rational drug design.

Mechanistic Causality: Why Halogenation and Conformational Constraint?

To understand the divergent applications of these two amino acids, we must first examine the physical chemistry driving their behavior in biological systems.

The Power of Halogen Bonding (XB)

Iodine is a highly polarizable atom. When covalently bonded to an aromatic ring, the electron density shifts, creating a region of positive electrostatic potential on the outermost surface of the halogen, known as a σ -hole . This allows the iodine to act as an electrophilic Lewis acid, forming highly directional non-covalent interactions (Halogen Bonds) with Lewis bases (e.g., backbone carbonyl oxygens) within a receptor pocket.[1]

4-Iodo-L-phenylalanine: The Versatile Standard

In 4-I-Phe , the iodine atom is located at the para position.

  • Mechanistic Advantage: The C–I bond vector aligns perfectly with the Cγ​−Cζ​ axis of the side chain. This linear projection allows the iodine to reach deep into hydrophobic pockets.

  • Application: It is heavily utilized to drive the hierarchical self-assembly of peptide hydrogels (such as modified diphenylalanine structures) and serves as an optimal reactive handle for late-stage diversification [2].

5-Iodo-2-methyl-L-phenylalanine: The Conformational Lock

5-I-2-Me-Phe introduces a secondary modification: an ortho-methyl group alongside a meta-iodine.

  • Mechanistic Advantage: The ortho-methyl group creates a severe steric clash with the peptide backbone. This physical hindrance restricts the rotation around the Cα​−Cβ​ ( χ1​ ) and Cβ​−Cγ​ ( χ2​ ) dihedral angles.

  • Application: By locking the side chain into a pre-organized conformation, the entropic penalty ( ΔS ) typically incurred upon binding to a rigid receptor is drastically reduced, leading to enhanced target affinity. Furthermore, the meta-iodine provides a distinct XB vector, ideal for targets where para-substitution causes steric exclusion [3].

Logical Workflows & Mechanistic Pathways

G A Peptide Sequence Design (Target Identification) B Select Unnatural Amino Acid A->B C1 4-Iodo-L-Phe (Flexible, Para-XB) B->C1 C2 5-Iodo-2-methyl-L-Phe (Constrained, Meta-XB) B->C2 D Fmoc-SPPS Synthesis C1->D C2->D E1 Direct Application: Halogen Bonding & Assembly D->E1 E2 Late-Stage Diversification: Pd-Catalyzed Cross-Coupling D->E2

Caption: Workflow for integrating iodinated phenylalanines into peptide drug discovery.

G A 2-Methyl Substitution on Phenyl Ring B Steric Clash with Peptide Backbone A->B C Restriction of χ1 and χ2 Angles B->C D Decreased Entropic Penalty upon Receptor Binding C->D E Enhanced Target Affinity & Proteolytic Stability D->E

Caption: Mechanistic pathway of conformational restriction via ortho-methyl substitution.

Quantitative Comparison

The following table summarizes the physicochemical properties guiding the selection between these two derivatives.

Property4-Iodo-L-phenylalanine5-Iodo-2-methyl-L-phenylalanine
Substitution Pattern para-Iodoortho-Methyl, meta-Iodo
Conformational Flexibility High (Free χ1​,χ2​ rotation)Low (Restricted χ1​,χ2​ )
Halogen Bond Vector Linear ( Cγ​−Cζ​ axis)Angled (120° from Cγ​−Cζ​ axis)
Lipophilicity ( Δ LogP) High ( +1.12 relative to Phe)Very High ( +1.62 relative to Phe)
Steric Bulk (Volume) ModerateHigh
Primary Application Self-assembly, Late-stage couplingRigid receptor targeting, Entropic optimization

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Each protocol includes explicit checkpoints to verify success before proceeding, minimizing downstream failures.

Protocol A: Fmoc-SPPS Incorporation of Sterically Hindered UAAs

Because 5-I-2-Me-Phe is highly sterically hindered, standard coupling reagents (like HBTU) often fail. We utilize HATU, which generates a highly reactive 7-aza-HOBt active ester, overcoming the steric barrier.

Step-by-Step Methodology:

  • Resin Swelling: Suspend Rink Amide resin in Dimethylformamide (DMF) for 30 minutes. Causality: DMF optimally solvates the polystyrene matrix, expanding the pores for maximum reagent accessibility.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Activation & Coupling:

    • Pre-activate 3.0 equivalents of the Fmoc-UAA (e.g., Fmoc-5-Iodo-2-methyl-L-Phe) with 2.9 equivalents of HATU and 6.0 equivalents of DIPEA in DMF for 3 minutes.

    • Add the activated mixture to the resin and agitate for 2 hours at room temperature.

  • Validation Checkpoint 1 (Kaiser Test): Perform a colorimetric Kaiser test. A yellow solution confirms complete coupling (absence of primary amines). If the beads are blue, repeat Step 3.

  • Validation Checkpoint 2 (Micro-Cleavage): Withdraw 2 mg of resin. Cleave using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Evaporate, reconstitute in MeCN/H2O, and analyze via LC-MS to confirm the exact mass of the intermediate peptide before proceeding to the next amino acid.

Protocol B: On-Resin Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

The C–I bond in 4-I-Phe is highly susceptible to oxidative addition by Palladium(0), making it an ideal handle for attaching complex pharmacophores directly on the solid support [4].

Step-by-Step Methodology:

  • Preparation: Ensure the N-terminus of the resin-bound peptide is protected (e.g., Boc or Acetyl) to prevent unwanted coordination with the palladium catalyst.

  • Degassing: Suspend the resin in a degassed mixture of DMF and H 2​ O (4:1). Causality: Oxygen rapidly degrades the active Pd(0) catalyst into inactive Pd(II) species; rigorous degassing is mandatory.

  • Reaction Assembly: Add 5.0 equivalents of the desired aryl boronic acid, 10.0 equivalents of K 2​ CO 3​ (base to activate the boronic acid), and 0.2 equivalents of Pd(PPh 3​ ) 4​ .

  • Thermal Agitation: Heat the reaction mixture to 85°C under an Argon atmosphere and agitate gently for 12 hours.

  • Washing: Wash the resin sequentially with DMF, H 2​ O, DMF, Dichloromethane (DCM), and Methanol to remove precipitated palladium black and excess reagents.

  • Validation Checkpoint (Conversion Analysis): Cleave a 5 mg aliquot of the resin using standard TFA cleavage cocktails. Precipitate the peptide in cold diethyl ether, centrifuge, and analyze the pellet via Analytical HPLC. Integration of the starting material vs. product peaks will quantify the conversion yield. If conversion is <95%, subject the remaining resin to a second catalytic cycle.

References

  • Boc-Phe(4-I)
  • Heterochirality and Halogenation Control Phe-Phe Hierarchical Assembly Source: ACS Nano URL
  • 5-Iodo-2-methyl-L-phenylalanine Source: Sigma-Aldrich URL
  • Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging Source: PubMed URL

Safety & Regulatory Compliance

Safety

5-Iodo-2-methyl-L-phenylalanine proper disposal procedures

Operational Guide: Proper Handling and Disposal of 5-Iodo-2-methyl-L-phenylalanine As a Senior Application Scientist overseeing peptide synthesis and drug discovery workflows, I frequently encounter non-natural amino aci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Handling and Disposal of 5-Iodo-2-methyl-L-phenylalanine

As a Senior Application Scientist overseeing peptide synthesis and drug discovery workflows, I frequently encounter non-natural amino acids like 5-Iodo-2-methyl-L-phenylalanine. While its unique steric and electronic properties make it invaluable for probing receptor-ligand interactions, the presence of the heavy iodine atom fundamentally alters its end-of-life management. You cannot simply discard this compound into your standard organic waste carboy.

This guide provides the definitive, self-validating protocols required to manage this chemical safely, ensuring compliance with environmental regulations while protecting your laboratory infrastructure.

The Causality of Segregation: Why Halogens Matter

In laboratory waste management, not all organic molecules are created equal. The iodine atom on the phenyl ring of 5-Iodo-2-methyl-L-phenylalanine dictates its entire disposal logic.

When organic waste is processed by environmental contractors, it is typically incinerated. Standard organic waste (containing only carbon, hydrogen, nitrogen, and oxygen) combusts cleanly. However, halogenated compounds (containing fluorine, chlorine, bromine, or iodine) require specialized high-temperature incineration equipped with alkaline scrubbers[1]. If 5-Iodo-2-methyl-L-phenylalanine is improperly mixed with non-halogenated waste, its combustion generates highly corrosive hydrogen iodide (HI) gas. This can destroy standard incinerator linings and release toxic emissions. Consequently, mixing these waste streams not only violates environmental guidelines but dramatically increases disposal costs and safety risks[1].

Causality A 5-Iodo-2-methyl-L-phenylalanine B Contains Iodine (Halogen) A->B C Mixed with Non-Halogenated Waste B->C Improper Disposal F Segregated Halogenated Waste Stream B->F Proper Protocol D Incineration Process C->D E Formation of Corrosive Hydrogen Iodide (HI) D->E Equipment Damage & Toxic Release G Specialized High-Temp Incineration + Scrubbers F->G H Safe Neutralization & Compliance G->H

Mechanistic rationale for segregating iodinated compounds from general organic waste.

Step-by-Step Disposal Methodologies

Depending on your experimental workflow, 5-Iodo-2-methyl-L-phenylalanine will enter your waste stream in different states. Follow these self-validating protocols to ensure absolute compliance.

Protocol A: Solid Waste Disposal (Unreacted Powder or Spill Clean-up) Context: Weighing errors, expired stock, or benchtop spills.

  • Containment: Use a dedicated anti-static weighing brush to sweep up dry powder. For spills, use absorbent pads slightly dampened with a compatible solvent to wipe the area.

  • Segregation: Place the collected powder and any contaminated weighing boats, spatulas, or absorbent pads into a puncture-resistant, leak-proof container[1].

  • Labeling: Immediately affix a hazardous waste label. Mark it explicitly as "Solid Halogenated Organic Waste - Contains 5-Iodo-2-methyl-L-phenylalanine".

  • Storage: Transfer the container to your designated Satellite Accumulation Area (SAA)[2].

Protocol B: Liquid Waste Disposal (Reaction Mixtures and Mother Liquors) Context: Post-reaction solvent mixtures (e.g., DMF, DCM, or Methanol) containing dissolved 5-Iodo-2-methyl-L-phenylalanine.

  • Compatibility Check: Ensure the primary solvent is compatible with the waste carboy. Never pour concentrated inorganic acids or bases into an organic waste bottle, as violent exothermic reactions can occur[3].

  • Transfer: Using a chemical funnel, slowly pour the liquid into a designated "Halogenated Organic Solvent Waste" High-Density Polyethylene (HDPE) carboy.

  • Headspace Management: Never overfill the waste bottle. Leave at least one inch of headspace (fill to no more than 75-80% capacity) to allow for vapor expansion and prevent rupture[2].

  • Sealing: Securely cap the container immediately after transferring the waste. Funnels must not be left resting in the waste container[2].

Protocol C: Contaminated Consumables (Sharps and Plastics) Context: Syringe needles used for transferring dissolved reagents, or contaminated pipette tips.

  • Sharps Segregation: Place chemically contaminated needles into a puncture-proof sharps container. Crucial Insight: This container must not be red and must not bear a biohazard symbol, as environmental contractors cannot legally accept mixed chemical/biological waste in standard streams[1].

  • Plastics: Heavily contaminated pipette tips or Eppendorf tubes should be placed directly into the solid halogenated waste bin[1].

Workflow A 5-Iodo-2-methyl-L-phenylalanine Waste Generation B Solid Waste (Unreacted/Residue) A->B C Liquid Waste (Solvent Mixtures) A->C D Halogenated Solid Waste Container B->D E Contains Organic Solvents? C->E H Satellite Accumulation Area (SAA) D->H F Halogenated Organic Waste Container E->F Yes (e.g., DCM, DMF) G Aqueous Halogenated Waste Container E->G No (Aqueous) F->H G->H I Licensed EPA Disposal Contractor H->I < 180 days (SQG)

Workflow for the segregation and disposal of halogenated amino acid waste.

Satellite Accumulation Area (SAA) Compliance

The Environmental Protection Agency (EPA) mandates strict operational rules for managing hazardous waste at the point of generation. Under 40 CFR 262, laboratories must adhere to SAA protocols to prevent environmental contamination[4].

  • Proximity: The SAA must be at or near the point of generation and under the direct control of the operator[4].

  • Secondary Containment: All liquid waste carboys must be placed inside leak-proof secondary containment bins to prevent spills from reaching the floor or drains[1].

  • Time Limits: Closed, properly labeled containers that are partially filled may remain in an SAA for up to one year. However, once a container is full, it must be dated and moved to a Central Accumulation Area (CAA) within three days[2]. From the CAA, Small Quantity Generators (SQG) have up to 180 days to have the waste removed by a licensed contractor[5].

Quantitative Waste Management Summary

To streamline your lab's logistics, utilize the following standardized parameters for 5-Iodo-2-methyl-L-phenylalanine waste streams.

Waste StreamPrimary ConstituentsApproved ContainerEPA ClassificationSAA Limit
Solid Halogenated 5-Iodo-2-methyl-L-phenylalanine powder, contaminated plasticsPuncture-resistant tub or sturdy box with plastic liner[1]Halogenated Solid1 Year or until full[2]
Liquid Halogenated (Organic) Dissolved compound in DCM, Chloroform, DMF, etc.HDPE Carboy with screw cap[2]Halogenated Solvent55 Gallons[4]
Liquid Halogenated (Aqueous) Dissolved compound in water/buffersHDPE Carboy (Separate from Organics)Aqueous Halogenated55 Gallons[4]
Sharps Contaminated needles, glass pipettesPuncture-proof sharps container (Non-red, no biohazard symbol)[1]Chemically Contaminated SharpsUntil "Fill Line" is reached

References

  • Title: Laboratory Hazardous Waste Management Guide | Source: tennessee.edu | URL: 1

  • Title: CHEM 350 lab manual | Source: athabascau.ca | URL: 3

  • Title: Laboratory Hazardous Waste Disposal Guidelines | Source: cwu.edu | URL: 2

  • Title: Managing Hazardous Chemical Waste in the Lab | Source: labmanager.com | URL: 5

  • Title: Regulations for Hazardous Waste Generated at Academic Laboratories | Source: epa.gov | URL: 4

Sources

Handling

Personal protective equipment for handling 5-Iodo-2-methyl-L-phenylalanine

Title: Comprehensive Safety and Handling Guide for 5-Iodo-2-methyl-L-phenylalanine As a Senior Application Scientist specializing in peptide synthesis and structural biology, I frequently consult laboratories on the inte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Safety and Handling Guide for 5-Iodo-2-methyl-L-phenylalanine

As a Senior Application Scientist specializing in peptide synthesis and structural biology, I frequently consult laboratories on the integration of unnatural amino acids into their workflows. 5-Iodo-2-methyl-L-phenylalanine (CAS: 1389908-33-1) is a highly specialized halogenated phenylalanine derivative[1]. Researchers primarily utilize this compound to systematically modulate hydrophobic and aromatic-aromatic interactions during peptide self-assembly, which is particularly useful in amyloid fibrillation research and the development of novel supramolecular materials[2][3].

While amino acid derivatives are generally not classified as hazardous under standard GHS/OSHA criteria, the introduction of the heavy iodine atom and methyl group alters its physicochemical behavior[4][5]. To build a self-validating safety system, we must look beyond basic compliance and understand the causality behind our handling choices.

Physicochemical Profile

Before handling any reagent, it is critical to understand its physical properties, as these dictate the environmental controls required.

Table 1: Chemical Profile of 5-Iodo-2-methyl-L-phenylalanine

Property Value Operational Implication
CAS Number 1389908-33-1[1] Ensures correct inventory and SDS tracking.
Molecular Formula C10H12INO2[1] Presence of iodine increases molecular weight and polarizability.
Molecular Weight 305.11 g/mol [1] Heavier than native Phe; impacts stoichiometric calculations.
Physical State Solid / White Powder[4][5] Prone to aerosolization and static cling during weighing.

| Hazard Class | Non-hazardous (OSHA HCS)[4][5] | Low acute toxicity, but chronic inhalation risks remain unknown. |

The Causality of Safety: Why Protect Against "Non-Hazardous" Compounds?

In drug development, a "non-hazardous" designation simply means the compound does not meet the strict LD50 or corrosivity thresholds for mandatory warning labels[5]. However, handling 5-Iodo-2-methyl-L-phenylalanine presents two distinct operational risks that require mitigation:

  • Micro-Dust Aerosolization: Fine, lyophilized powders easily become airborne. Inhalation of unnatural amino acids can cause mechanical irritation to the respiratory tract and trigger unknown immunological or sensitizing responses[4][6].

  • Material Degradation: Iodine-containing compounds can be sensitive to light, moisture, and strong oxidizing agents[4]. Operator sweat, skin oils, or ambient humidity can degrade the compound, compromising costly downstream peptide synthesis yields.

Personal Protective Equipment (PPE) Matrix

To ensure both operator safety and material integrity, the following PPE is strictly required:

  • Eye/Face Protection: Safety goggles with side shields (compliant with OSHA 29 CFR 1910.133 or EN166)[4].

    • Causality: Protects the ocular mucosa from micro-dust particles that can unexpectedly repel and aerosolize due to static charge during transfer.

  • Skin/Hand Protection: Nitrile examination gloves (minimum 4 mil thickness)[6].

    • Causality: Nitrile provides a robust barrier against solid amino acids. Gloves must be inspected prior to use and removed using the proper technique (without touching the glove's outer surface) to prevent transferring the powder to skin or clean lab surfaces[6].

  • Body Protection: Standard laboratory coat (cotton or poly-cotton blend)[6].

    • Causality: Prevents the accumulation of invisible dust on personal clothing, which could otherwise be transported outside the controlled laboratory environment.

  • Respiratory Protection: When handled inside a certified fume hood, a respirator is not required. However, if handled on an open bench or if significant dust formation is expected, a NIOSH-approved N95 or European Standard P1 particulate respirator is mandated[6].

    • Causality: Directly mitigates the inhalation risk of aerosolized fine powders.

Step-by-Step Operational Workflow

To maintain a self-validating system where safety and experimental integrity are intrinsically linked, follow this exact methodology for weighing and preparation:

  • Preparation: Don all required PPE (gloves, goggles, lab coat) before touching the reagent vial[5].

  • Environmental Control: Transfer the sealed vial to a certified chemical fume hood or a localized exhaust ventilation (LEV) powder-weighing station[6]. Ensure the draft is not so strong that it blows the powder away.

  • Static Mitigation: Unnatural amino acid powders carry a high static charge. Use an anti-static gun (ionizer) on your micro-spatula and the receiving vessel (e.g., Eppendorf tube) to prevent the powder from repelling and aerosolizing.

  • Weighing: Carefully open the vial. Use the neutralized micro-spatula to transfer the required mass. Avoid rapid, jerky movements that generate air currents[4].

  • Solubilization: Add your solvent (e.g., DMF, DMSO, or buffer) directly to the weighing vessel inside the hood. Seal the vessel tightly before removing it for sonication or vortexing.

  • Decontamination: Wipe down the balance and the hood surface with a damp paper towel (using water or 70% ethanol) to capture any residual micro-dust[5].

Workflow A Storage Retrieval (Cool, Dry) B Don PPE (Gloves, Goggles, Coat) A->B C Ventilation (Fume Hood / LEV) B->C D Weighing Protocol (Anti-static, No Dust) C->D E Solubilization (Add Solvent in Hood) D->E F Decontamination (Wet Wipe Surfaces) E->F

Operational workflow for the safe handling of 5-Iodo-2-methyl-L-phenylalanine.

Scientific Context: Why Halogenate Phenylalanine?

Understanding the application of the chemical reinforces handling care. In amyloid research, substituting native phenylalanine with 5-Iodo-2-methyl-L-phenylalanine introduces steric bulk and increases the hydrophobicity (logP) of the residue[2][3]. This modification allows researchers to precisely tune the kinetics of peptide self-assembly and fibrillation, acting as a critical toolbox for structural biology[2].

Mechanism Phe Native Phenylalanine (Hydrophobic Core) Iodination Iodination (5-Iodo-2-methyl) Phe->Iodination Steric Increased Steric Bulk & Polarizability Iodination->Steric Hydrophobic Enhanced Hydrophobicity (Higher logP) Iodination->Hydrophobic Assembly Modulated Peptide Self-Assembly Steric->Assembly Hydrophobic->Assembly

Mechanistic impact of phenylalanine iodination on peptide self-assembly.

Spill Response and Disposal Plan

Even minor spills of specialty chemicals must be managed systematically to prevent cross-contamination and maintain a safe laboratory environment.

Spill Cleanup Protocol:

  • Isolate: Restrict access to the spill area. Ensure your PPE is fully intact.

  • Contain (No Dry Sweeping): Never dry sweep the powder, as this immediately generates an inhalation hazard[4].

  • Collect: Gently cover the spilled powder with a damp, absorbent paper towel to suppress dust[4][5]. Alternatively, use a dedicated HEPA-filtered laboratory vacuum.

  • Clean: Carefully scoop the damp material into a chemically compatible, sealable waste container. Wash the spill area thoroughly with soap and water[5].

Disposal Plan:

  • Solid Waste: Dispose of the collected powder, contaminated gloves, and cleanup materials in a designated non-hazardous chemical solid waste bin, strictly following local, state, and federal environmental regulations[5][6].

  • Liquid Waste: If the compound has been dissolved in organic solvents (e.g., DMF or DMSO for peptide synthesis), the resulting solution must be disposed of in an appropriate organic waste carboy (halogenated or non-halogenated, depending on the specific solvent matrix used).

References

  • Chowdhary, S., et al. "The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation". Chemistry – A European Journal. Retrieved from: [Link]

  • Ryan, D. M., et al. "Heterochirality and Halogenation Control Phe-Phe Hierarchical Assembly". ACS Nano. Retrieved from: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.